Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)- involves multiple steps, including the formation of the amide bond, chlorination, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-gamma-ethoxybenzenebutyronitrile
- N-(4-chlorophenyl)-3-oxo-butanamide
Uniqueness
Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)- stands out due to its unique combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H33Cl2NO3 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2S)-2-[2-(3-chlorophenyl)-3-(4-chlorophenyl)-3-hydroxypropyl]-N-(1-hydroxy-3-methylbutan-2-yl)-2-methylpent-4-enamide |
InChI |
InChI=1S/C26H33Cl2NO3/c1-5-13-26(4,25(32)29-23(16-30)17(2)3)15-22(19-7-6-8-21(28)14-19)24(31)18-9-11-20(27)12-10-18/h5-12,14,17,22-24,30-31H,1,13,15-16H2,2-4H3,(H,29,32)/t22?,23?,24?,26-/m0/s1 |
InChI Key |
JUZAULJTNPAZEJ-WCINTBDISA-N |
Isomeric SMILES |
CC(C)C(CO)NC(=O)[C@@](C)(CC=C)CC(C1=CC(=CC=C1)Cl)C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC(C)C(CO)NC(=O)C(C)(CC=C)CC(C1=CC(=CC=C1)Cl)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.